
2,4-ジクロロ-6-(3-メトキシフェニル)ピリミジン
概要
説明
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H8Cl2N2O/c1-16-8-4-2-3-7 (5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3 . Further analysis of the molecular structure can be performed using techniques such as X-Ray crystal structure determination . Physical And Chemical Properties Analysis
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 255.1 . Further analysis of its physical and chemical properties can be performed using techniques such as DFT spectra .科学的研究の応用
植物病害管理
2,4-ジクロロ-6-(3-メトキシフェニル)ピリミジンは、植物の宿主免疫応答を活性化する合成エリシターとして特定されており、従来の農薬に代わる環境に優しい選択肢となり得ます .
二置換ピリミジンの合成
この化合物は、タンデムアミノ化や鈴木・宮浦クロスカップリングなどのプロセスを通じて、二置換ピリミジンの合成のための出発試薬として使用されます .
ビアリールピリミジン合成
これは、ビアリールクロスカップリングを含むさまざまな化学反応において重要なビアリールピリミジンの合成に役割を果たします .
抗炎症薬開発
研究では、抗炎症活性を高め、毒性を最小限に抑えた新しいピリミジンアナログを開発するための潜在的なガイドラインが示されており、薬理学での使用を示唆しています .
薬理活性のある修飾された六員環
この化合物は、薬理活性のある修飾された六員環を合成する手順である、C4での塩素の選択的置換に関与しています .
マイクロ波支援位置選択的鈴木カップリング
これは、反応条件と触媒の選択を最適化するために重要な、マイクロ波支援位置選択的鈴木カップリング反応で使用されます .
製薬合成
将来の方向性
作用機序
Target of Action
The primary targets of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum stress pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
生化学分析
Biochemical Properties
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-α, which are crucial in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with nuclear factor κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
The effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukins in immune cells . This inhibition can lead to reduced inflammation and altered immune responses. Furthermore, the compound affects gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, it inhibits inducible nitric oxide synthase by binding to its active site, preventing the production of nitric oxide, a key mediator of inflammation . Additionally, the compound can modulate the activity of nuclear factor κB by preventing its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at low temperatures Long-term studies in vitro and in vivo have indicated that the compound can maintain its anti-inflammatory effects over time, but its efficacy may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy in reducing inflammation is dose-dependent, with higher doses providing more pronounced effects .
Metabolic Pathways
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its anti-inflammatory effects. Additionally, it can influence metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation in specific tissues can influence its efficacy and toxicity. Studies have shown that the compound preferentially accumulates in inflamed tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammation . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
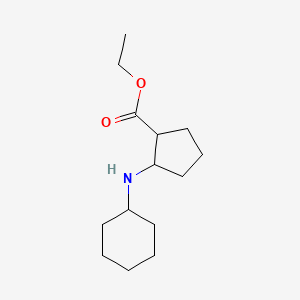
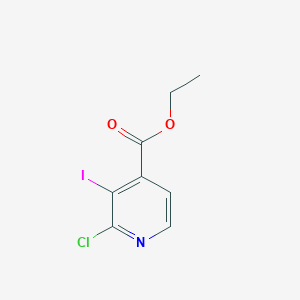
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
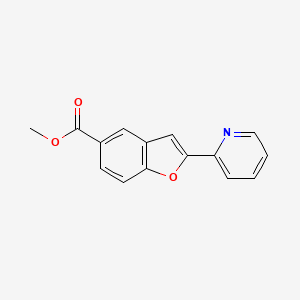
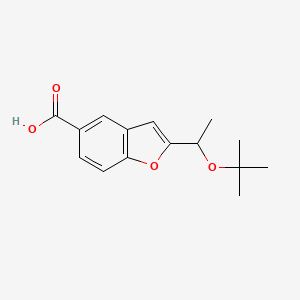
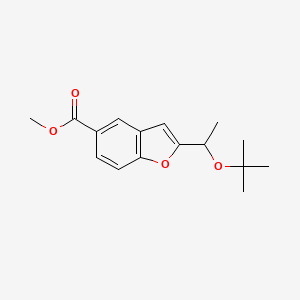

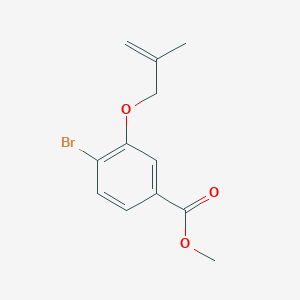

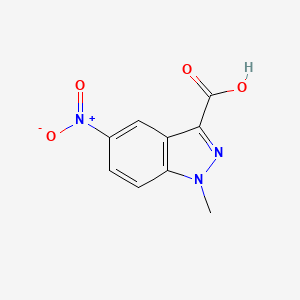
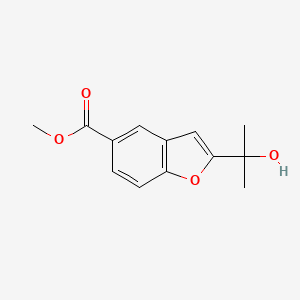
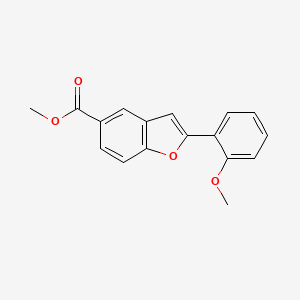
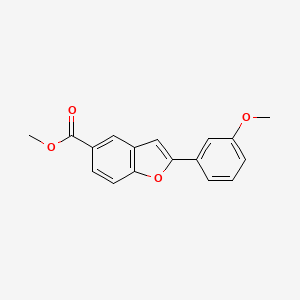
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
